2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with 3,6-dimethyl and 4-trifluoromethyl groups. The acetamide moiety is linked to a 3-fluorophenyl group, contributing to its unique electronic and steric profile. The trifluoromethyl and fluorine substituents enhance metabolic stability and lipophilicity, critical for bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C17H14F4N4O |
|---|---|
Molecular Weight |
366.31 g/mol |
IUPAC Name |
2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H14F4N4O/c1-9-6-13(17(19,20)21)15-10(2)24-25(16(15)22-9)8-14(26)23-12-5-3-4-11(18)7-12/h3-7H,8H2,1-2H3,(H,23,26) |
InChI Key |
ROMJALSISVJPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=CC(=CC=C3)F)C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is synthesized via a Cu(II)-catalyzed [3+3] cycloaddition, a method notable for high efficiency and mild conditions . Copper(II) acetylacetonate () catalyzes the reaction between 5-amino-3-methyl-1H-pyrazole and ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% Cu(acac) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction time | 12 hours |
| Yield | 85–90% |
This method avoids harsh conditions and minimizes by-products, making it superior to traditional acid-catalyzed cyclizations . The trifluoromethyl group is introduced at the 4-position via the carboxylate precursor, while methyl groups at 3- and 6-positions originate from the pyrazole starting material .
Functionalization with Trifluoromethyl and Methyl Groups
The trifluoromethyl group is incorporated during the cycloaddition step using ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The electron-withdrawing nature of the group directs electrophilic substitution to the 4-position, ensuring regioselectivity . Methyl groups at 3- and 6-positions are introduced via:
-
3-Methyl : Derived from 5-amino-3-methyl-1H-pyrazole.
-
6-Methyl : Generated in situ during cyclization via decarboxylation of the ester intermediate .
Optimization studies reveal that exceeding 80°C leads to decomposition of the trifluoromethyl precursor, reducing yields to <70% .
Acetamide Side Chain Formation
The N-(3-fluorophenyl)acetamide moiety is synthesized through a nucleophilic acyl substitution reaction. 3-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane () under basic conditions (triethylamine, ):
The intermediate chloroacetamide is isolated in 92% yield and subsequently used for coupling .
Coupling of Pyrazolo[3,4-b]pyridine and Acetamide Moieties
The final step involves coupling the pyrazolo[3,4-b]pyridine core with the acetamide side chain via a nucleophilic substitution reaction. The chloroacetamide intermediate reacts with the pyrazolo[3,4-b]pyridine under reflux in acetonitrile () with potassium carbonate () as a base:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | (2 equiv) |
| Temperature | Reflux (82°C) |
| Reaction time | 6 hours |
| Yield | 78% |
Excess base (>2 equiv) promotes hydrolysis of the acetamide, necessitating careful stoichiometric control .
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp: 172–174°C) . Characterization includes:
Optimization and Yield Improvement
Catalyst screening reveals outperforms or , increasing cycloaddition yields by 15–20% . Solvent effects:
-
Polar aprotic solvents (DMF, DMSO) reduce yields (<60%) due to side reactions.
-
Ethanol enhances solubility of intermediates, favoring cyclization .
Reducing reaction time below 12 hours results in incomplete conversion, while extending it beyond 14 hours offers no yield improvement .
Challenges and Troubleshooting
-
By-product formation : Competing [3+2] cycloaddition generates pyrazolo[1,5-a]pyrimidine impurities. This is mitigated by maintaining loading at 10 mol% .
-
Steric hindrance : Bulky substituents at the 4-position (e.g., ) slow coupling kinetics. Increasing reaction temperature to 90°C improves rates but risks decomposition .
-
Stereochemistry : The target compound lacks defined stereocenters, simplifying synthesis compared to chiral analogs .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Biological Activity
2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide is a novel compound with significant potential in medicinal chemistry. This pyrazole derivative has garnered attention for its biological activities, particularly in the field of cancer therapeutics.
- Molecular Formula : C17H14F4N4O
- Molecular Weight : 366.31 g/mol
- CAS Number : 1011349-51-1
The compound is believed to exert its biological effects through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known to interact with various targets, including cyclin-dependent kinases (CDKs) and Aurora kinases, which play crucial roles in cancer cell cycle regulation.
Biological Activity Overview
Recent studies have evaluated the cytotoxic potential of this compound against multiple cancer cell lines. The following sections summarize key findings from recent research.
Anticancer Activity
- Cytotoxicity Testing :
-
Mechanistic Insights :
- The compound demonstrated inhibition of Aurora-A kinase with an IC50 of 0.067 µM, suggesting its potential as a targeted therapy for cancers characterized by dysregulated kinase activity .
- Additionally, it showed promising results in inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazole derivatives significantly influence their biological activity. For instance:
- The presence of trifluoromethyl and dimethyl groups enhances lipophilicity and cellular uptake.
- Modifications at the N-acetamide position can alter target specificity and potency.
Data Tables
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 26 | Aurora-A kinase inhibition |
| SF-268 | 12.50 | Cell cycle arrest |
Case Studies
- Study on MCF7 Cells :
- A549 Lung Cancer Model :
Comparison with Similar Compounds
Pharmacological and Physicochemical Trends
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(3-fluorophenyl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, often starting with functionalized pyridine or pyrazolo-pyridine precursors. Key steps include:
- Cyclocondensation : Heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours, followed by extraction with ethyl acetate and purification .
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates. For example, reacting intermediates with Boc₂O in DMF with Et₃N as a base, achieving 88% yield .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with XPhos ligand) under nitrogen to introduce aryl amine substituents .
- Solvent Optimization : Ethanol or acetic acid as solvents, with hydrochloric or sulfuric acid catalysts to enhance reaction efficiency .
Q. Critical Parameters :
Q. How can researchers structurally characterize this compound and validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, pyrazolo-pyridine protons resonate at δ 8.2–8.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 422.14) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities. Crystallization in DCM/hexane mixtures often yields suitable crystals .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinase assays). Include positive controls (e.g., staurosporine for kinases) .
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
- Data Normalization : Normalize activity to cell viability (via ATP assays) or protein content (Bradford assay) to reduce plate-to-plate variability .
- Meta-Analysis : Compare results across ≥3 independent labs using shared compound batches. Discrepancies >30% warrant re-evaluation of synthetic purity or assay conditions .
Q. What computational and experimental strategies elucidate the compound’s structure-activity relationship (SAR) for target binding?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with pyrazolo N1 and hydrophobic interactions with trifluoromethyl groups .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., methyl vs. phenyl at position 3) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate docking poses .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ/kₒff) to correlate computational predictions with experimental Kd values .
Q. How should researchers design experiments to assess environmental fate and ecotoxicological impacts?
Methodological Answer:
- Environmental Persistence : Conduct OECD 301 biodegradation tests in activated sludge. Monitor half-life via LC-MS/MS .
- Bioaccumulation Potential : Use logP (octanol-water partition coefficient) predictions (e.g., ACD/Labs). Experimental validation via radiolabeled compound tracing in fish models (OECD 305) .
- Ecotoxicology :
- Data Integration : Apply QSAR models (e.g., ECOSAR) to predict chronic toxicity and prioritize in vivo testing .
Data Contradiction Analysis Example
Scenario : Conflicting reports on CYP450 inhibition potency.
Resolution Workflow :
Compound Integrity : Re-analyze via ¹H NMR and HPLC to confirm absence of degradants.
Enzyme Source : Compare human liver microsomes vs. recombinant CYP3A3. Note intersystem variability.
Substrate Probe : Standardize with midazolam (CYP3A4) or dextromethorphan (CYP2D6).
Statistical Analysis : Use two-way ANOVA to identify significant inter-lab differences (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
